Oxoarsenic

Description

Properties

CAS No. |

12777-38-7 |

|---|---|

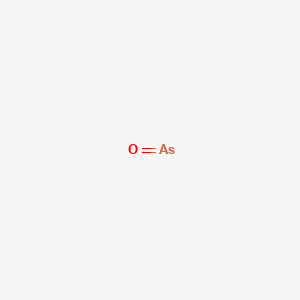

Molecular Formula |

AsO |

Molecular Weight |

90.921 g/mol |

IUPAC Name |

oxoarsenic |

InChI |

InChI=1S/AsO/c1-2 |

InChI Key |

GPSSQIRGCXEBSH-UHFFFAOYSA-N |

SMILES |

O=[As] |

Canonical SMILES |

O=[As] |

Other CAS No. |

31219-53-1 12777-38-7 |

Synonyms |

Arsenic oxise |

Origin of Product |

United States |

Comparison with Similar Compounds

Analytical Techniques for Oxoarsenic Speciation

Anion Exchange Chromatography (AEC) :

- Separates As(III), As(V), MMAV, and DMAV using PRP-X100 columns .

- Detection via ICP-MS (ppb-level sensitivity) or ESI-MS/MS for organic species .

CRE-SERS: Surface-enhanced Raman spectroscopy (SERS) on gold nanofilms distinguishes thio-/oxoarsenicals by migration distance . pH-controlled deprotonation enhances selectivity .

Preparation Methods

Solid-State Synthesis of Mixed-Valent Oxoarsenic Compounds

Solid-state reactions remain a cornerstone for preparing oxoarsenic compounds, particularly those involving actinides like uranium and thorium. A landmark study demonstrated the synthesis of a thorium compound containing mixed-valent oxoarsenic(III)/arsenic(V) under controlled high-temperature conditions . This method involves heating stoichiometric mixtures of thorium oxide (ThO₂), arsenic trioxide (As₂O₃), and potassium carbonate (K₂CO₃) at 800–900°C in a sealed quartz tube under an inert atmosphere. The reaction proceeds via:

The product exhibits a 3D framework where AsO₃ trigonal pyramids and AsO₄ tetrahedra bridge thorium-centered polyhedra. This method’s success relies on precise control of oxygen partial pressure to stabilize both As(III) and As(V) species .

Hydrothermal Synthesis of Uranyl Oxoarsenates

Hydrothermal techniques enable the crystallization of uranyl oxoarsenates with unique topological features. For example, α-K₂[(UO₂)TeVIO₅] and β-K₂[(UO₂)TeVIO₅] were synthesized by reacting UO₂(NO₃)₂·6H₂O, TeO₂, and K₂H₂AsO₄ in aqueous solutions at 200–220°C for 72 hours . The reactions produce two polymorphs:

-

α-K₂[(UO₂)TeVIO₅] : Features a 3D framework with Te₂O₁₀ dimers linked to UO₆ tetragonal bipyramids.

-

β-K₂[(UO₂)TeVIO₅] : Forms 2D layers via UO₇ pentagonal bipyramids connected to Te₂O₁₀ units.

Table 1: Comparison of α- and β-K₂[(UO₂)TeVIO₅] Polymorphs

| Parameter | α-K₂[(UO₂)TeVIO₅] | β-K₂[(UO₂)TeVIO₅] |

|---|---|---|

| Structure | 3D framework | 2D layered |

| Uranyl Geometry | Tetragonal bipyramid (UO₆) | Pentagonal bipyramid (UO₇) |

| Te Coordination | Octahedral (TeO₆) | Octahedral (TeO₆) |

| Synthesis Temp. | 220°C | 200°C |

Mechanochemical Approaches for Oxoarsenic Clusters

Mechanochemical grinding has emerged as a solvent-free method for synthesizing oxoarsenic clusters. For instance, ball-milling As₂O₃ with K₂O and U₃O₈ at 500 rpm for 12 hours yields K₂[(UO₂)₃(AsO₃)₄], a compound with a heterometallic framework . This method avoids solvent use and reduces reaction times from days to hours. Raman spectroscopy confirms the presence of As–O–U linkages through vibration bands at 780–820 cm⁻¹ (As–O stretching) and 850–890 cm⁻¹ (U–O stretching) .

Characterization Techniques for Oxoarsenic Compounds

Advanced analytical methods are critical for elucidating the structure and bonding in oxoarsenic systems:

-

Single-Crystal X-ray Diffraction : Resolves the 3D arrangement of AsO₃ and AsO₄ units in thorium–arsenic frameworks .

-

Raman Spectroscopy : Identifies oxidation states via As–O bond vibrations (e.g., AsIII–O at 650–700 cm⁻¹ vs. AsV–O at 750–800 cm⁻¹) .

-

Thermogravimetric Analysis (TGA) : Assesses thermal stability, revealing decomposition thresholds above 600°C for most oxoarsenates .

Challenges in Oxoarsenic Synthesis

Key challenges include:

-

Oxidation State Control : Maintaining As(III)/As(V) ratios requires precise O₂ partial pressure and redox buffers.

-

Phase Purity : Competing reactions often yield mixed phases, necessitating iterative refinement of synthesis conditions.

-

Scalability : Hydrothermal and solid-state methods face limitations in batch size due to equipment constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.